Ripretinib

Description

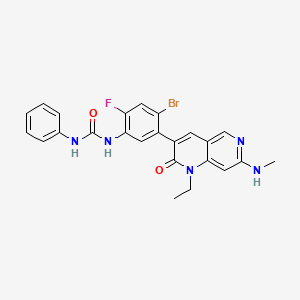

Structure

3D Structure

Properties

IUPAC Name |

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFJVGZHQAGLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027956 | |

| Record name | Ripretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

568.6±50.0 | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1442472-39-0 | |

| Record name | Ripretinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ripretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIPRETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Ripretinib: A Technical Guide for Drug Development Professionals

Abstract

Ripretinib (formerly DCC-2618) is a novel, orally administered, switch-control tyrosine kinase inhibitor (TKI) that offers a significant therapeutic advance in the treatment of advanced gastrointestinal stromal tumors (GIST).[1] Engineered to broadly target the full spectrum of known mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, this compound's unique dual mechanism of action overcomes the challenge of heterogeneous drug resistance that limits the efficacy of earlier-generation TKIs.[2][3] By binding to both the switch pocket and the activation loop, it effectively locks the kinase in a stable, inactive conformation.[4][5][6] This technical guide provides an in-depth overview of the discovery rationale, mechanism of action, synthesis pathway, and key experimental data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale: Addressing Unmet Needs in GIST

The majority of gastrointestinal stromal tumors are driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[7] While first-line treatment with imatinib, followed by second- and third-line agents like sunitinib and regorafenib, has improved outcomes, most patients eventually experience disease progression due to the emergence of secondary resistance mutations.[8][9] These mutations often occur in the ATP-binding pocket or the activation loop of the kinase, rendering earlier inhibitors less effective.[8]

The discovery of this compound was driven by the need for a broad-spectrum inhibitor that could effectively target both primary, activating mutations (e.g., in KIT exons 9 and 11) and the diverse array of secondary resistance mutations (e.g., in KIT exons 13, 14, 17, and 18).[2][10] The development program focused on a "switch-control" inhibitor, a type II TKI designed to stabilize the inactive conformation of the kinase.[4][11] This approach contrasts with inhibitors that merely compete with ATP in the active state, making this compound effective against activation loop mutations previously thought to be targetable only by type I inhibitors.[12][13]

Mechanism of Action: Dual Inhibition of the Kinase Switch

This compound exerts its therapeutic effect through a novel dual mechanism of action that stabilizes the inactive state of KIT and PDGFRA kinases.[9] These kinases are regulated by two key structural elements: the switch pocket in the juxtamembrane domain and the activation loop.[4][8]

-

Switch Pocket Binding: this compound binds precisely to the switch pocket, sterically blocking the activation loop from moving into the active conformation.[4]

-

Activation Loop Stabilization: Simultaneously, it binds directly to and stabilizes the activation loop itself in its inactive state.[4]

This dual engagement effectively locks the kinase in a durable "off" state, preventing downstream signaling through pathways such as MAPK/ERK and PI3K/AKT, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells.[4][14][15]

Chemical Synthesis Pathway

The synthesis of this compound is accomplished through a multi-step process culminating in a modified Friedlander synthesis.[4] The core strategy involves the preparation of two key building blocks: a functionalized 4-aminopyridine and an α-aryl ester, which are then coupled to form the central naphthyridone ring system.

Step 1: Preparation of the 4-Aminopyridine Intermediate. The synthesis begins with a diethyl ester, which undergoes reaction with triethyl orthoformate and acetic anhydride, followed by treatment with aqueous ammonia to yield a pyridine derivative. Chlorination with phosphorus oxychloride, selective substitution with ethylamine, and subsequent oxidation state adjustments produce the key 4-aminopyridine intermediate.[4]

Step 2: Final Assembly. A separate α-aryl ester building block is prepared from a corresponding acid via a nitration, esterification, and reduction sequence. This ester is then coupled with the 4-aminopyridine intermediate using potassium fluoride on alumina in dimethylacetamide (DMA). This Knoevenagel-type cyclization, a modified Friedlander synthesis, forms the naphthyridone core. The synthesis is completed by installing the methylamine side chain and finally forming the urea linkage with phenyl isocyanate to yield this compound.[4]

Preclinical and Clinical Efficacy

This compound has demonstrated potent and broad activity in both preclinical models and clinical trials, validating its mechanism of action against a wide range of KIT and PDGFRA mutations.

Preclinical Activity

In vitro biochemical and cell-based assays confirmed this compound's potent inhibition of wild-type and mutant kinases.[7][16]

| Target | Assay Type | Potency (IC50 / GI50) | Reference |

| Wild-Type KIT | Biochemical | 4 nM (IC50) | [16] |

| KIT V654A (Exon 13) | Biochemical | 8 nM (IC50) | [16] |

| KIT T670I (Exon 14) | Biochemical | 18 nM (IC50) | [16] |

| KIT D816H (Exon 17) | Biochemical | 5 nM (IC50) | [16] |

| KIT D816V (Exon 17) | Biochemical | 14 nM (IC50) | [16] |

| Ba/F3 cells (KIT Exon 11 del+A829P) | Cell Proliferation (MTS) | 0.003 µM (GI50) | [16] |

| Ba/F3 cells (KIT Exon 11 del+N822K) | Cell Proliferation (MTS) | 0.004 µM (GI50) | [16] |

Anti-tumor activity was also demonstrated in mouse xenograft models using cancer cell lines with KIT exon 11 deletions or PDGFRA amplification.[12]

Clinical Trial Performance

The efficacy and safety of this compound were definitively established in the pivotal Phase III INVICTUS trial for patients with advanced GIST who had received at least three prior kinase inhibitors.[7][17]

| Trial | Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference(s) |

| INVICTUS | 4th-line+ advanced GIST (n=129) | This compound | 6.3 months | 15.1 months | 9.4% | [7][18] |

| Placebo | 1.0 month | 6.6 months | 0% | [7][18] | ||

| INTRIGUE | 2nd-line advanced GIST (imatinib-resistant) (n=453) | This compound | 8.0 months | Not Reached (at time of analysis) | 21.7% | [19][20] |

| Sunitinib | 8.3 months | Not Reached (at time of analysis) | 17.6% | [19][20] |

In the INVICTUS study, this compound showed a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo, leading to its FDA approval in this setting.[5][12] The INTRIGUE trial compared this compound to sunitinib in the second-line setting. While it did not meet the primary endpoint of superiority in PFS for the all-patient population, this compound showed a more favorable safety profile and demonstrated superior efficacy in a subset of patients with KIT exon 11 and 17/18 mutations.[19]

Key Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard practices in the field.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as LanthaScreen®, is commonly used.

-

Objective: To determine the IC50 value of this compound against specific KIT or PDGFRA kinase mutants.

-

Methodology:

-

Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, LanthaScreen® Eu-labeled anti-phospho-substrate antibody, and ULight™-streptavidin. All are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Procedure: a. Serially dilute this compound in DMSO, then further dilute in kinase buffer. b. In a 384-well plate, add the kinase and substrate peptide to wells containing the diluted this compound or DMSO control. c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase). d. Incubate for 60 minutes at room temperature. e. Stop the reaction by adding EDTA. f. Add the detection solution containing the Eu-labeled antibody and ULight™-streptavidin. g. Incubate for 60 minutes at room temperature to allow antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm. The TR-FRET ratio (665/615) is calculated.

-

Analysis: The TR-FRET ratio is converted to percent inhibition relative to DMSO controls. IC50 curves are generated by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic model.

-

Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of GIST cells harboring specific kinase mutations.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines (e.g., GIST-T1 or engineered Ba/F3 cells).

-

Methodology:

-

Cell Culture: Culture GIST cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

-

Procedure: a. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (typically from 1 nM to 10 µM) or DMSO vehicle control. c. Incubate for 72 hours. d. Add MTS reagent (or CellTiter-Glo® reagent for luminescence) to each well and incubate for 1-4 hours (or 10 minutes for luminescence).

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence on a plate reader.

-

Analysis: Normalize the signal to the DMSO control wells to determine the percent viability. Plot percent viability against the logarithm of this compound concentration to calculate the GI50 value using a non-linear regression model.

-

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a mouse model.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

-

Procedure: a. Subcutaneously implant GIST cells (e.g., 5 x 10^6 GIST-T1 cells in Matrigel) into the flank of each mouse. b. Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2). c. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 10, 30, 100 mg/kg). d. Administer the drug or vehicle orally, once daily, for a period of 21-28 days. e. Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blot for p-KIT).

-

Analysis: Compare the mean tumor volume between the treated and vehicle groups over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical significance is determined using appropriate tests (e.g., ANOVA).

-

Conclusion

This compound represents a triumph of rational drug design, specifically engineered to overcome the complex mutational landscape of resistant GIST. Its unique dual-inhibition mechanism provides broad and potent activity against the full spectrum of known KIT and PDGFRA mutations, offering a vital new therapeutic option for patients with advanced, heavily pretreated disease. The data summarized herein underscore its robust preclinical profile and clinically validated efficacy. This technical guide provides a foundational understanding of this compound's discovery, synthesis, and mechanism, serving as a valuable resource for professionals dedicated to advancing oncology drug development.

References

- 1. This compound in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]

- 5. This compound inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 6. Clinical Activity of this compound in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. This compound for the treatment of adult patients with advanced gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA Approval Summary: this compound for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. mdpi.com [mdpi.com]

- 15. This compound for the treatment of advanced, imatinib‐resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. stabiopharma.com [stabiopharma.com]

- 18. tandfonline.com [tandfonline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Updated Overall Survival and Long-Term Safety With this compound Versus Sunitinib in Patients With GI Stromal Tumor: Final Overall Survival Analysis From INTRIGUE - PubMed [pubmed.ncbi.nlm.nih.gov]

Ripretinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ripretinib (QINLOCK®) is a novel, orally administered tyrosine kinase inhibitor (TKI) that potently targets KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2] Its unique "switch-control" mechanism of action allows it to broadly inhibit a wide range of activating and resistance mutations in these kinases, which are the primary drivers of gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used to characterize its activity.

Introduction: The Challenge of Resistance in GIST

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first- and second-line TKIs like imatinib and sunitinib have significantly improved patient outcomes, the development of secondary resistance mutations remains a major clinical challenge, leading to disease progression.[3] These secondary mutations often occur in the ATP-binding pocket or the activation loop of the kinase domain, rendering previous inhibitors ineffective. This compound was specifically designed to overcome this challenge by targeting the conformational control of the kinase, thereby inhibiting a broad spectrum of mutations.[4][5]

Mechanism of Action: The "Switch-Control" Inhibition

This compound employs a distinct dual mechanism of action that sets it apart from other TKIs. It acts as a "switch-control" inhibitor, binding to both the switch pocket and the activation loop of KIT and PDGFRA.[6][7] This dual binding locks the kinase in an inactive conformation, preventing the conformational changes required for activation and subsequent downstream signaling.[7] This mechanism allows this compound to be effective against not only the primary activating mutations but also a wide array of secondary resistance mutations that emerge during therapy.

Target Profile and Kinase Selectivity

This compound is a potent inhibitor of both wild-type and mutant forms of KIT and PDGFRA. Its broad activity extends to various mutations that confer resistance to other TKIs. The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a broader panel of kinases.

Inhibitory Activity against Primary Targets (KIT & PDGFRA)

| Kinase | Mutant | IC50 (nM) |

| KIT | Wild-type | 3 |

| V654A | 11 | |

| T670I | 9.2 | |

| D816H | 18 | |

| D816V | 25 | |

| PDGFRA | Wild-type | 3.6 |

| D842V | 36 |

Data compiled from publicly available sources.

Kinase Selectivity Profile

This compound exhibits a high degree of selectivity for KIT and PDGFRA. However, it also demonstrates activity against a limited number of other kinases at clinically relevant concentrations.

| Kinase | IC50 (nM) |

| DDR2 | <10 |

| VEGFR2 | <10 |

| PDGFRB | <10 |

| TIE2 | <10 |

| BRAF | <100 |

| CSF1R | <100 |

| EPHB2 | <100 |

| LCK | <100 |

| RAF1 | <100 |

| TAOK2 | <100 |

| TRKA | <100 |

| ZAK | <100 |

Data compiled from publicly available sources.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target profile and kinase selectivity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

-

Recombinant kinases

-

Kinase-specific peptide substrates

-

This compound (serially diluted)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase buffer in each well of a 384-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. This compound | Deciphera [deciphera.com]

- 3. researchgate.net [researchgate.net]

- 4. PrimoVeNde [librarysearch.library.utoronto.ca]

- 5. This compound (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Switch Control Inhibition of KIT and PDGFRA in Patients With Advanced Gastrointestinal Stromal Tumor: A Phase I Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Switch Control Inhibitor for GISTs Harboring Drug-Resistance Mutations - The ASCO Post [ascopost.com]

Ripretinib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Ripretinib, a potent kinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and oncology research.

Molecular Structure and Physicochemical Properties

This compound is a small molecule inhibitor with a complex aromatic structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea[1] |

| SMILES | CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC[2] |

| Chemical Formula | C₂₄H₂₁BrFN₅O₂[1][2] |

| CAS Number | 1442472-39-0[1] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 510.36 g/mol [2] |

| Appearance | White to off-white crystalline solid[3] |

| Solubility | - Practically insoluble in aqueous media (<1 µg/mL in phosphate buffered saline at pH 6.5)[3]- 1.6 µg/mL in simulated gastric buffer (pH 2)[3]- Sparingly soluble (≥ 30 mg/mL) in polar aprotic organic solvents (e.g., DMA, DMF, DMSO)[3]- Very slightly soluble (< 0.5 mg/mL) in acetone, ethyl acetate, methanol, ethanol, or isopropanol[3] |

| pKa | 4.48 ± 0.01 (experimentally determined aqueous value)[3] |

| LogP | 5.63[1] |

Mechanism of Action: A Dual Switch-Control Kinase Inhibitor

This compound is a type II switch-control tyrosine kinase inhibitor that potently targets proto-oncogene c-KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[4] Its unique mechanism of action involves a dual-binding mode that locks the kinase in an inactive conformation.

This compound binds to both the "switch pocket" and the activation loop of the kinase. This dual engagement prevents the conformational changes required for kinase activation, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This mechanism is effective against a broad spectrum of primary and secondary mutations in KIT and PDGFRA that confer resistance to other tyrosine kinase inhibitors.[4][5][6]

Experimental Protocols and Findings

The efficacy and safety of this compound have been evaluated in extensive preclinical and clinical studies. This section details the methodologies of key experiments.

Preclinical Evaluation

Objective: To determine the inhibitory activity of this compound against wild-type and mutant forms of KIT and PDGFRA kinases.

Methodology:

-

Recombinant Kinase Assays: Recombinant human KIT and PDGFRA kinases (wild-type and various mutant forms) were used.

-

Assay Principle: The assays measured the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The inhibitory effect of this compound was quantified by measuring the reduction in phosphorylation.

-

Detection: The amount of phosphorylated substrate was typically quantified using methods such as radioisotope incorporation (³²P-ATP) or fluorescence-based detection.

-

Data Analysis: IC₅₀ values (the concentration of this compound required to inhibit 50% of the kinase activity) were calculated from dose-response curves.

Key Findings: this compound demonstrated potent, low nanomolar inhibition of a broad range of clinically relevant KIT and PDGFRA mutations, including those known to be resistant to other tyrosine kinase inhibitors.[7]

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring specific KIT or PDGFRA mutations.

Methodology:

-

Cell Lines: Gastrointestinal stromal tumor (GIST) cell lines with known KIT mutations (e.g., GIST-T1 with a KIT exon 11 deletion) and other cell lines engineered to express specific mutant kinases were used.

-

Treatment: Cells were cultured in the presence of increasing concentrations of this compound for a defined period (e.g., 72 hours).

-

Proliferation Measurement: Cell viability and proliferation were assessed using standard colorimetric or fluorometric assays (e.g., MTT, CellTiter-Glo).

-

Data Analysis: GI₅₀ values (the concentration of this compound required to inhibit 50% of cell growth) were determined.

Key Findings: this compound effectively inhibited the proliferation of GIST cell lines and induced apoptosis in cells with various KIT and PDGFRA mutations.

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: Human GIST cell lines or patient-derived tumor fragments were subcutaneously implanted into the mice.

-

Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or this compound orally at various dose levels (e.g., 50 mg/kg or 100 mg/kg daily).[8]

-

Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of KIT) in tumor tissue were also assessed.

-

Data Analysis: Tumor growth inhibition was calculated, and statistical significance was determined.

Key Findings: Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression in GIST xenograft models, including those resistant to other kinase inhibitors.[8][9]

Clinical Evaluation: The INVICTUS and INTRIGUE Trials

This compound's clinical development has been primarily supported by two pivotal Phase III clinical trials: INVICTUS and INTRIGUE.

Objective: To evaluate the efficacy and safety of this compound in patients with advanced GIST who had received at least three prior kinase inhibitor therapies.

Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter study.

-

Patients were randomized in a 2:1 ratio to receive either this compound (150 mg once daily) or placebo.[10]

-

Patients in the placebo arm were allowed to cross over to receive this compound upon disease progression.

Key Endpoints:

-

Primary: Progression-free survival (PFS).

-

Secondary: Overall survival (OS), objective response rate (ORR), and safety.

Key Findings: The INVICTUS trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with this compound compared to placebo.[10]

Objective: To compare the efficacy and safety of this compound versus sunitinib in patients with advanced GIST who had progressed on or were intolerant to first-line treatment with imatinib.

Study Design:

-

A randomized, open-label, multicenter study.

-

Patients were randomized 1:1 to receive either this compound (150 mg once daily) or sunitinib (50 mg once daily, 4 weeks on, 2 weeks off).[11]

Key Endpoints:

-

Primary: Progression-free survival (PFS).

-

Secondary: Objective response rate (ORR), overall survival (OS), and safety.

Key Findings: While the primary endpoint of superior PFS was not met for the overall population, exploratory analyses suggested a benefit for this compound in patients with certain mutational profiles.

Conclusion

This compound represents a significant advancement in the treatment of advanced GIST. Its unique dual switch-control mechanism of action allows for broad and potent inhibition of KIT and PDGFRA kinases, overcoming resistance mechanisms that limit the efficacy of other targeted therapies. The robust preclinical data and the positive results from the INVICTUS clinical trial have established this compound as a valuable therapeutic option for patients with heavily pretreated advanced GIST. Ongoing research continues to explore its full potential in earlier lines of therapy and in other malignancies driven by KIT or PDGFRA mutations.

References

- 1. This compound | C24H21BrFN5O2 | CID 71584930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. This compound inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 7. This compound for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. FDA Approval Summary: this compound for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Activity of this compound in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UCSD Gastrointestinal Stromal Tumor Trial → this compound vs Sunitinib in Advanced GIST Patients After Treatment With Imatinib [clinicaltrials.ucsd.edu]

Ripretinib's effect on PDGFRA D842V mutation

An In-Depth Technical Guide on the Efficacy and Mechanism of Ripretinib Against the PDGFRA D842V Mutation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal stromal tumors (GIST) are mesenchymal neoplasms most commonly driven by activating mutations in the receptor tyrosine kinases KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). The PDGFRA D842V mutation, occurring in the kinase activation loop, confers primary resistance to many standard tyrosine kinase inhibitors (TKIs), including imatinib. This compound (DCC-2618) is a novel switch-control TKI designed with a dual mechanism of action to broadly inhibit KIT and PDGFRA mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data regarding this compound's effect on the PDGFRA D842V mutation, details the experimental protocols used for its evaluation, and visualizes its mechanism and relevant biological pathways.

Mechanism of Action: A Dual Switch-Control Inhibitor

This compound is a Type II TKI that uniquely functions as a "switch-control" inhibitor.[1][2] Unlike traditional Type II inhibitors that primarily bind the ATP-binding pocket of the inactive kinase conformation, this compound employs a dual-binding mechanism.[3][4] It is designed to bind with precision to both the "switch pocket" and the activation loop of the kinase.[5][6]

-

Switch Pocket Binding : The juxtamembrane domain of KIT and PDGFRA acts as an inhibitory switch. In the active state, this switch is displaced. This compound binds to this switch pocket, sterically blocking the activation loop from moving into its active conformation.[5]

-

Activation Loop Stabilization : Simultaneously, this compound binds directly to the activation loop, stabilizing it in the inactive "DFG-out" conformation.[6]

This dual mechanism effectively locks the kinase in a durable inactive state, preventing downstream signaling and cellular proliferation.[3] This approach allows this compound to inhibit a broad spectrum of mutations, including activation loop mutations like PDGFRA D842V, which are typically resistant to other Type II TKIs.[6][7]

References

- 1. This compound inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Switch Control Inhibition of KIT and PDGFRA in Patients With Advanced Gastrointestinal Stromal Tumor: A Phase I Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Activity of this compound in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Data on the Safety and Efficacy of this compound for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ripretinib: A Technical Guide for Researchers

Ripretinib, a novel switch-control tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of cancers driven by mutations in the KIT proto-oncogene and platelet-derived growth factor receptor alpha (PDGFRA). This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cancer cell lines, designed for researchers, scientists, and drug development professionals. The guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound (formerly DCC-2618) is an orally bioavailable TKI that uniquely targets the switch pocket of KIT and PDGFRA kinases.[1][2] This mechanism allows it to lock the kinase in an inactive conformation, thereby inhibiting a broad spectrum of primary and secondary mutations that confer resistance to other TKIs.[3] Approved for the treatment of advanced gastrointestinal stromal tumors (GIST), this compound's efficacy stems from its ability to overcome the heterogeneity of resistance mutations that arise during the course of therapy.[4]

Mechanism of Action: A Dual Switch-Control Inhibitor

KIT and PDGFRA are receptor tyrosine kinases that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival. Activating mutations in these kinases lead to constitutive signaling and oncogenesis. This compound functions as a Type II "switch-control" inhibitor, a novel mechanism that distinguishes it from other TKIs.[5]

It achieves this through a dual-binding mechanism:

-

Switch Pocket Binding: this compound binds to the "switch pocket," an allosteric site adjacent to the ATP-binding pocket. This interaction prevents the kinase from adopting its active conformation.[6][7]

-

Activation Loop Stabilization: By engaging the switch pocket, this compound stabilizes the activation loop in an inactive state, further preventing downstream signaling.[8]

This dual mechanism allows this compound to effectively inhibit a wide range of mutations, including those in the activation loop (e.g., KIT exon 17 and 18) that are often resistant to other TKIs.[9][10]

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacodynamic Data

This compound has demonstrated potent inhibitory activity against a wide range of KIT and PDGFRA mutations in both biochemical and cell-based assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Inhibitory Activity (IC50) of this compound against KIT Kinase Mutants

| Kinase Target | IC50 (nM) | Reference |

| KIT (Wild-Type) | 4 | [1] |

| KIT V654A (Exon 13) | 8 | [1] |

| KIT T670I (Exon 14) | 18 | [1] |

| KIT D816H (Exon 17) | 5 | [1] |

| KIT D816V (Exon 17) | 14 | [1] |

| KIT D816G, D820A, D820E, D820Y, N822K, N822Y, N822H, Y823D | Broadly Inhibited | [9] |

Table 2: Cellular Growth Inhibition (GI50) of this compound in Engineered and Cancer Cell Lines

| Cell Line / Mutation | GI50 (µM) | Assay Duration | Reference |

| Ba/F3 KIT Exon 11 del + A829P + Y823D | 0.003 | 72 hours | [1] |

| Ba/F3 KIT Exon 11 del + N822K + Y823D | 0.004 | 72 hours | [1] |

| Ba/F3 KIT Exon 11 del | 0.004 | 72 hours | [1] |

| Ba/F3 (Parental) | 8.037 | 72 hours | [3] |

| ROSAKIT K509I | 0.034 | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacodynamics of this compound in cancer cell lines.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., GIST-T1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9][11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium.[9] Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[1]

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[10][11]

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for a Cell Viability (MTS) Assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Seed cells in a suitable culture vessel and treat with this compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).[12] Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.[13]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.[14]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[15][16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][17]

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Kinase Inhibition

This technique is used to assess the effect of this compound on the phosphorylation status of KIT/PDGFRA and downstream signaling proteins like ERK.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-KIT, anti-total-KIT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Conclusion

This compound represents a significant advancement in the treatment of cancers driven by KIT and PDGFRA mutations, particularly in the context of acquired resistance. Its unique switch-control mechanism of action provides broad and potent inhibition of a wide spectrum of mutations. The pharmacodynamic data presented in this guide highlight its efficacy in preclinical models and provide a foundation for further research into its therapeutic potential in various cancer types. The detailed experimental protocols offer a practical resource for scientists and researchers seeking to evaluate the activity of this compound and other kinase inhibitors in their own studies. As our understanding of the molecular drivers of cancer continues to evolve, the principles of targeted therapy exemplified by this compound will undoubtedly play a crucial role in the development of next-generation cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Activity of this compound in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Switch Control Inhibition of KIT and PDGFRA in Patients With Advanced Gastrointestinal Stromal Tumor: A Phase I Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. US12023327B2 - Methods of treating gastrointestinal stromal tumors - Google Patents [patents.google.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. This compound inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Ripretinib in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ripretinib in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in a clinically relevant setting.

Introduction to this compound and its Mechanism of Action

This compound is a novel switch-control tyrosine kinase inhibitor (TKI) that targets both KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3] Activating mutations in the genes encoding these receptor tyrosine kinases are the primary drivers in the majority of GIST cases.[1] this compound has a dual mechanism of action that locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1][3] This unique mechanism allows this compound to inhibit a broad spectrum of primary and secondary mutations in KIT and PDGFRA, including those that confer resistance to other TKIs like imatinib, sunitinib, and regorafenib.[1][2][3]

The activation of KIT and PDGFRA receptors triggers downstream signaling through two main pathways: the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway. Both pathways are crucial for GIST cell survival and proliferation. This compound effectively inhibits these downstream signaling cascades.

Preclinical Efficacy of this compound in PDX Models

Preclinical studies utilizing GIST PDX models have demonstrated the significant anti-tumor activity of this compound.[1] These models, which involve the implantation of fresh human tumor tissue into immunodeficient mice, closely recapitulate the heterogeneity and biological characteristics of the original patient tumors.[1] In imatinib-resistant GIST PDX models, this compound has been shown to completely halt tumor growth.

Summary of Preclinical Efficacy Data

| PDX Model Type | This compound Dose | Outcome | Reference |

| Imatinib-resistant GIST | 100 mg/kg once daily (QD) or 50 mg/kg twice daily (BID) | Complete tumor growth arrest | (Not explicitly cited, but implied by preclinical data mentions in various sources) |

| GIST xenograft with KIT exon 11 deletion | Not specified | Demonstrated anti-tumor activity | [4] |

| GIST xenograft with PDGFRA amplification | Not specified | Demonstrated anti-tumor activity | [4] |

Experimental Protocols

Protocol 1: Establishment of Gastrointestinal Stromal Tumor (GIST) Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing GIST PDX models from fresh patient tumor tissue.

Materials:

-

Fresh GIST tumor tissue from surgical resection or biopsy

-

Sterile, chilled medium (e.g., RPMI-1640)

-

6- to 10-week-old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NMRI nu/nu)

-

Sterile surgical instruments (scalpels, forceps)

-

Sterile petri dishes

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Animal clippers

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Suture materials or wound clips

-

Calipers for tumor measurement

Procedure:

-

Tumor Tissue Collection and Preparation:

-

Aseptically collect fresh tumor tissue immediately after surgical resection.

-

Place the tissue in a sterile tube containing chilled medium for transport to the laboratory.

-

In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS).

-

Remove any necrotic or fatty tissue.

-

Dice the tumor tissue into small fragments of approximately 2-3 mm³.[1]

-

-

Surgical Implantation:

-

Anesthetize the immunodeficient mouse.

-

Shave the hair from the implantation site (typically the flank).

-

Disinfect the skin with an antiseptic solution.

-

Make a small incision (approximately 5 mm) in the skin.

-

Using blunt dissection, create a subcutaneous pocket.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with sutures or wound clips.

-

-

Post-Operative Care and Monitoring:

-

Monitor the mice for recovery from anesthesia and for any signs of post-operative complications.

-

Palpate the implantation site weekly to monitor for tumor growth.

-

Once tumors become palpable, measure their dimensions using calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Passaging of Xenografts:

-

When the tumor reaches a diameter of 1.5-2 cm, euthanize the mouse.[1]

-

Aseptically resect the tumor.

-

A portion of the tumor can be cryopreserved for future use or fixed for histological analysis.

-

The remaining tumor tissue can be fragmented and implanted into new recipient mice to expand the PDX model.

-

Protocol 2: Treatment of GIST PDX Models with this compound

This protocol describes the preparation and administration of this compound to mice bearing established GIST PDX tumors.

Materials:

-

This compound powder

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water or a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

-

Sterile water

-

Mortar and pestle or other homogenization equipment

-

Balance

-

Oral gavage needles

-

Mice with established GIST PDX tumors (tumor volume of 100-200 mm³)

Procedure:

-

Preparation of this compound Formulation:

-

Determine the required dose and volume for the study (e.g., 50 mg/kg). The volume administered is typically 100 µL per 10 grams of body weight.

-

Calculate the total amount of this compound and vehicle needed for the study cohort.

-

Weigh the appropriate amount of this compound powder.

-

In a sterile environment, prepare the vehicle solution.

-

Gradually add the this compound powder to the vehicle while mixing continuously to ensure a uniform suspension. Use of a mortar and pestle or a homogenizer may be necessary.

-

Store the formulation according to the manufacturer's recommendations, protecting it from light if necessary. Prepare fresh as needed.

-

-

Administration of this compound:

-

Randomize mice with established tumors into treatment and control groups.

-

Record the initial tumor volume and body weight of each mouse.

-

Administer the prepared this compound suspension or the vehicle alone to the respective groups via oral gavage.

-

The typical dosing schedule is once daily.

-

-

Monitoring of Efficacy and Toxicity:

-

Measure tumor volume and body weight two to three times per week.

-

Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin lesions.

-

Continue treatment for the duration specified in the study design.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology, molecular analysis).

-

-

Data Analysis:

-

Calculate the mean tumor volume for each treatment group at each measurement time point.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

-

Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

-

Visualizations

Signaling Pathways Inhibited by this compound

Caption: this compound inhibits KIT and PDGFRA signaling pathways.

Experimental Workflow for this compound Efficacy Studies in PDX Models

Caption: Workflow for this compound studies in GIST PDX models.

References

- 1. This compound in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of patients with advanced gastrointestinal stromal tumors (GIST) | Babula | Oncology in Clinical Practice [journals.viamedica.pl]

- 3. This compound for the treatment of advanced, imatinib‐resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Approval Summary: this compound for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Ripretinib Activity Using Biochemical Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripretinib (formerly DCC-2618) is a tyrosine kinase inhibitor that targets KIT proto-oncogene receptor tyrosine kinase (KIT) and platelet-derived growth factor receptor alpha (PDGFRA).[1] It is a "switch-control" inhibitor that locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways.[1][2] This unique dual mechanism of action allows this compound to broadly inhibit both wild-type and a wide range of mutated KIT and PDGFRA kinases, which are implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST).[1][3]

These application notes provide detailed protocols for two common biochemical kinase assays, the ADP-Glo™ Kinase Assay and the LanthaScreen™ TR-FRET Kinase Assay, to quantitatively assess the inhibitory activity of this compound against wild-type and mutant KIT and PDGFRA kinases.

Mechanism of Action of this compound

This compound functions as a Type II kinase inhibitor, binding to the inactive conformation of the kinase. It targets the "switch pocket," a region adjacent to the ATP-binding site. By binding to this pocket, this compound stabilizes the inactive state of the kinase and prevents the conformational changes required for activation. This mechanism is effective against not only the wild-type kinases but also a broad spectrum of activating mutations in the juxtamembrane domain and the activation loop, which are common drivers of resistance to other tyrosine kinase inhibitors.[1]

Data Presentation: this compound Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against various wild-type and mutant KIT and PDGFRA kinases. The half-maximal inhibitory concentration (IC50) values were determined using biochemical assays.

| Kinase Target | Mutation | IC50 (nM) |

| KIT | Wild-Type | 3[4][5], 4[6] |

| V654A (Exon 13) | 8[6], 11[4] | |

| T670I (Exon 14) | 9.2[4], 18[6] | |

| D816H (Exon 17) | 5[6], 18[4] | |

| D816V (Exon 17) | 14[6], 25[4] | |

| PDGFRA | Wild-Type | 3.4[5], 3.6[4] |

| D842V (Exon 18) | 36[4] |

Signaling Pathways

The following diagrams illustrate the signaling pathways of KIT and PDGFRA and the mechanism of this compound inhibition.

Experimental Protocols

Two robust and widely used biochemical assay platforms for determining kinase inhibitor potency are detailed below.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

-

Recombinant human KIT or PDGFRA kinase (wild-type or mutant)

-

Poly-Glu,Tyr (4:1) substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

White, opaque 384-well assay plates

-

Luminometer

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Setup (5 µL total volume):

-

Add 1.25 µL of 4x this compound dilution to the assay plate.

-

Add 1.25 µL of 4x kinase solution (e.g., 4-20 ng/well of KIT or PDGFRA).

-

Initiate the reaction by adding 2.5 µL of 2x substrate/ATP mixture (e.g., 0.2 mg/mL Poly-Glu,Tyr and 20 µM ATP).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor (DMSO) control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by an inhibitor. The assay uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the europium donor and the tracer acceptor. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

-

GST- or His-tagged recombinant human KIT or PDGFRA kinase (wild-type or mutant)

-

LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody (Thermo Fisher Scientific)

-

Appropriate Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Kinase Tracer 178)

-

This compound

-

TR-FRET Dilution Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Black, low-volume 384-well assay plates

-

TR-FRET capable plate reader

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in TR-FRET Dilution Buffer to the desired 3x final concentrations.

-

Reagent Preparation:

-

Kinase/Antibody Mixture (3x): Prepare a solution containing the kinase (e.g., 15 nM) and the corresponding Eu-labeled antibody (e.g., 6 nM) in TR-FRET Dilution Buffer.

-

Tracer Solution (3x): Prepare a solution of the kinase tracer at a concentration near its Kd for the target kinase in TR-FRET Dilution Buffer.

-

-

Assay Assembly (15 µL total volume):

-

Add 5 µL of the 3x this compound dilutions to the assay plate.

-

Add 5 µL of the 3x Kinase/Antibody mixture.

-

Add 5 µL of the 3x Tracer solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by this compound.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor (DMSO) control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

The provided protocols for the ADP-Glo™ and LanthaScreen™ TR-FRET kinase assays offer robust and reliable methods for characterizing the inhibitory activity of this compound against KIT and PDGFRA kinases. These assays are essential tools for researchers in drug discovery and development to understand the potency and selectivity of kinase inhibitors, aiding in the advancement of targeted cancer therapies. The quantitative data generated from these assays, such as the IC50 values presented, are critical for the preclinical evaluation of compounds like this compound.

References

Application Notes and Protocols for Long-Term Ripretinib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the long-term effects of Ripretinib in cell culture models of Gastrointestinal Stromal Tumors (GIST). The protocols outlined below cover essential techniques from basic cell line maintenance to the establishment of drug-resistant models and the analysis of key signaling pathways.

Introduction

This compound is a switch-control tyrosine kinase inhibitor (TKI) that broadly targets KIT and PDGFRA kinases, including various mutations that confer resistance to other TKIs like imatinib and sunitinib.[1][2][3] It is a crucial tool in GIST research and treatment, particularly in advanced and resistant forms of the disease.[4][5] Understanding the long-term cellular responses to this compound is vital for elucidating mechanisms of acquired resistance and developing novel therapeutic strategies.

Gastrointestinal stromal tumors are primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[5][6] While TKIs have revolutionized GIST treatment, acquired resistance remains a significant clinical challenge.[3] Long-term in vitro studies using GIST cell lines are invaluable for modeling this resistance and investigating the underlying molecular changes.

Data Presentation

Table 1: this compound IC50 Values in GIST Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various GIST cell lines, including those with mutations conferring resistance to other TKIs.

| Cell Line | Primary Mutation | Secondary Mutation(s) | This compound IC50 (nM) | Reference |

| GIST-T1 | KIT Exon 11 del | - | 3.2 | [7] |

| GIST882 | KIT Exon 13 K642E | - | 127.1 (for Imatinib-resistant variant) | [8] |

| GIST430 | KIT Exon 11 del | V654A | Not specified | [9] |

| GIST48 | KIT Exon 11 V560D | D820A | Not specified | [9] |

| CHO (transfected) | PDGFRA D842V | - | 72 | [7] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Quantitative Effects of Long-Term this compound Treatment on GIST Cell Lines

This table presents a summary of quantitative data on the long-term effects of this compound on GIST cell lines, focusing on apoptosis and colony formation.

| Cell Line | Treatment | Duration | Apoptosis (% of cells) | Colony Formation (relative to control) | Reference |

| GIST-T1 | 50 nM this compound | 2 weeks (treatment) + 10-20 days (recovery) | Not specified | Significantly reduced | [4] |

| GIST-T1 | 100 nM this compound | 72 hours | ~40% | Not applicable | [1] |

| GIST-T1/T670I | 100 nM this compound + 25 nM Trametinib | 72 hours | ~56% | Not applicable | [1] |

| GIST-T1/D816E | 50 nM this compound | 2 weeks (treatment) + 10-20 days (recovery) | Not specified | Completely inhibited | [4] |

Experimental Protocols

Protocol 1: Long-Term Culture of GIST Cell Lines with this compound

This protocol describes the continuous culture of GIST cell lines in the presence of this compound to study long-term effects and the potential development of resistance.

Materials:

-

Complete culture medium (DMEM or RPMI-1640 with 10-20% FBS and antibiotics)[1][10]

-

This compound (stock solution in DMSO)

-

Cell culture flasks/plates

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

-

Cell Line Maintenance: Culture GIST-T1 cells in DMEM with 10% FBS and GIST882 cells in RPMI-1640 with 20% FBS.[1] Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

-

Initiation of Treatment: Seed cells at a low density to allow for long-term growth. Once adherent, replace the medium with a fresh medium containing this compound at a starting concentration below the IC50 value (e.g., 1-5 nM).

-

Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several months. A common strategy is to double the drug concentration every 2-4 weeks, provided the cells are able to repopulate the flask.

-

Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and viability.

-

Subculturing: When the cells reach 70-90% confluency, subculture them.[2][11] Aspirate the medium, wash with PBS, and detach the cells using trypsin.[2][11] Resuspend the cells in a fresh medium containing the appropriate concentration of this compound.

-

Establishment of Resistant Lines: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., >1 µM). This process can take at least 8 months.[10]

-

Cryopreservation: At various stages of resistance development, cryopreserve cell stocks for future experiments.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of long-term this compound treatment on the metabolic activity of GIST cells, which is an indicator of cell viability.

Materials:

-

GIST cells cultured with or without this compound

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed GIST cells (2,500 - 8,000 cells/well) in a 96-well plate and allow them to adhere overnight.[12][13]

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours for acute effects, or use cells from the long-term culture).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

-

Measurement:

-

MTT: Add solubilization solution and incubate until the formazan crystals dissolve. Read the absorbance at 570 nm.

-

MTS: Read the absorbance directly at 490 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of KIT Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of KIT and downstream signaling proteins like AKT and ERK, which are indicative of pathway activation.

Materials:

-

GIST cell lysates from long-term cultures

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]

-

Primary antibodies (e.g., anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in 1X SDS sample buffer.[14] Sonicate to shear DNA and heat the samples.[14]

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Visualization of Pathways and Workflows

This compound's Mechanism of Action and Downstream Signaling

Caption: this compound inhibits KIT/PDGFRA, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Workflow for Developing this compound Resistance

Caption: Workflow for generating and characterizing this compound-resistant GIST cell lines.

Logical Relationship of this compound's Effect on Cell Fate

Caption: this compound inhibits KIT/PDGFRA, leading to cell cycle arrest, apoptosis, and reduced viability.

References

- 1. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GIST-T1 Cell Line - 2BScientific [2bscientific.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. INTRIGUE: Long-term Survival, Safety of this compound for GIST | GI Oncology Now [gioncologynow.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. knowledge.lonza.com [knowledge.lonza.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.2. Human GIST Cell Lines and Imatinib-Resistant Derivatives [bio-protocol.org]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

Assessing Ripretinib Efficacy in 3D Spheroid Models of Gastrointestinal Stromal Tumors (GIST)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction